3-甲基-1-苯基-1H-吡唑-5-羧酸

描述

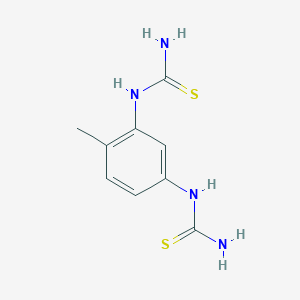

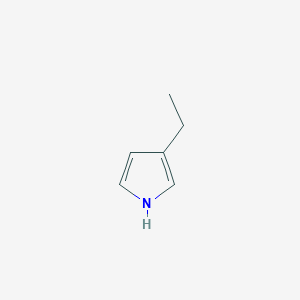

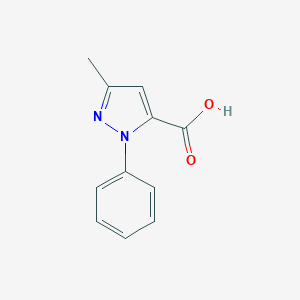

3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (MPPCA) is an organic compound that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of pyrazole, which is a five-membered ring with two nitrogen atoms and three carbon atoms. MPPCA shares the same basic structure as pyrazole, but with a methyl group attached to the 1-position of the phenyl group. This compound has been studied for its potential applications in medicinal chemistry, biochemistry and physiology, and has been found to have interesting properties and potential uses.

科学研究应用

药物化学

吡唑,包括3-甲基-1-苯基-1H-吡唑-5-羧酸,在药物化学领域有着广泛的应用 . 它们被发现具有多种生物活性,例如抗结核、抗菌、抗真菌、抗炎、抗癌和抗糖尿病特性 .

药物发现

在药物发现领域,吡唑常被用作合成生物活性化学物质的支架 . 3-甲基-1-苯基-1H-吡唑-5-羧酸衍生物(5-氧代-N'-(2-氧代吲哚啉-3-亚基)-3-苯基-4,5-二氢-1H-吡唑-1-碳硫酰肼)已被合成,并发现通过阻止伤口愈合和集落形成,延迟细胞周期的G0/G1期,激活p27水平,以及最有可能通过DNA诱导凋亡而导致4 T1细胞死亡 .

农业化学

吡唑也用于农业化学 . 由于它们的生物活性,它们经常被掺入到杀虫剂和除草剂中。

配位化学

在配位化学中,吡唑可以作为配体与各种金属形成配合物 . 这些配合物可以有多种用途,从催化到材料科学。

有机金属化学

吡唑用于有机金属化学 . 它们可以形成有机金属化合物,这些化合物被用于多种应用,包括催化和材料科学。

D-氨基酸氧化酶抑制

3-甲基吡唑-5-羧酸是一种有效且选择性的D-氨基酸氧化酶(DAO)抑制剂 . 它保护DAO细胞免受D-丝氨酸诱导的氧化应激 .

疼痛管理

作用机制

Target of Action

3-Methyl-1-phenylpyrazole-5-carboxylic acid is a potent and selective inhibitor of D-amino acid oxidase (DAO), also known as DAAO, DAMOX, and OXDA . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

The compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This inhibition prevents the oxidation of D-amino acids, leading to a decrease in the production of hydrogen peroxide and ammonia, which are byproducts of this process .

Biochemical Pathways

The primary biochemical pathway affected by 3-methyl-1-phenylpyrazole-5-carboxylic acid is the D-amino acid oxidation pathway . By inhibiting DAO, the compound disrupts this pathway, leading to an accumulation of D-amino acids and a decrease in the levels of hydrogen peroxide and ammonia .

Result of Action

The inhibition of DAO by 3-methyl-1-phenylpyrazole-5-carboxylic acid has been shown to protect DAO cells from oxidative stress induced by D-serine . Additionally, the compound specifically prevents formalin-induced tonic pain .

Action Environment

The action, efficacy, and stability of 3-methyl-1-phenylpyrazole-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s action can be affected by the pH of the environment, as changes in pH can alter the compound’s ionization state and, consequently, its interaction with DAO . Furthermore, temperature and the presence of other substances can also affect the compound’s stability and efficacy.

生化分析

Biochemical Properties

3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid is known to be a potent and selective D-amino acid oxidase (DAO) inhibitor . It interacts with DAO, protecting DAO cells from oxidative stress induced by D-Serine . The nature of these interactions involves the compound’s ability to prevent formalin-induced tonic pain .

Cellular Effects

The compound’s effects on cells are primarily related to its role as a DAO inhibitor . By inhibiting DAO, 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid can protect cells from oxidative stress induced by D-Serine . This can influence cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid exerts its effects through its interactions with DAO . As a DAO inhibitor, it can prevent the oxidation of D-amino acids, thereby reducing the production of hydrogen peroxide and other reactive oxygen species that can cause cellular damage .

属性

IUPAC Name |

5-methyl-2-phenylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(11(14)15)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLWQEWCCJFUHNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377778 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1136-76-1 | |

| Record name | 3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing metal complexes with 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid?

A: The study investigated the synthesis and characterization of six new metal complexes utilizing 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid (HL1) as a ligand. The researchers aimed to explore the structural diversity and potential antibacterial properties of these complexes. By coordinating HL1 with metals like cobalt, nickel, and copper, and incorporating 4,4′-bipyridine as a bridging ligand, they successfully created complexes with distinct 1-D structures that further extended into 3-D supramolecular networks through hydrogen bonding interactions []. This exploration of different metal centers and their resulting structures contributes to understanding the coordination behavior of HL1 and its potential for developing novel materials with interesting properties, such as antibacterial activity.

Q2: What were the findings regarding the antibacterial activity of these metal complexes?

A: The research explored the antibacterial activity of the synthesized metal complexes against various bacteria. While the specific bacterial strains and the extent of activity are not detailed in the provided abstract, the study does mention comparing the antibacterial activities of the metal complexes to those of the free ligands []. This comparison is crucial for understanding if complexation enhances the antibacterial properties compared to the free 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid. Such investigations are essential for identifying potentially promising candidates for further development as antibacterial agents.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。